N,N'-Carbonylbis(N-methylacetamide)
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Overview
Description
N,N’-Carbonylbis(N-methylacetamide) is an organic compound that belongs to the class of amides It is characterized by the presence of two N-methylacetamide groups linked by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with phosgene or other carbonylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{CH}_3\text{CONHCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_3\text{CONHCOCONHCH}_3 + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of N,N’-Carbonylbis(N-methylacetamide) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonylbis(N-methylacetamide) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield N-methylacetamide and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-methylacetamide and carbon dioxide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
N,N’-Carbonylbis(N-methylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Carbonylbis(N-methylacetamide) involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic substitution reactions, altering the chemical environment of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler amide with one N-methyl group.
N,N-Dimethylacetamide: An amide with two N-methyl groups.
N,N’-Dimethylurea: A compound with two N-methyl groups linked by a carbonyl group.
Uniqueness
N,N’-Carbonylbis(N-methylacetamide) is unique due to its structure, which includes two N-methylacetamide groups linked by a carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
102107-09-5 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-[acetyl(methyl)carbamoyl]-N-methylacetamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)8(3)7(12)9(4)6(2)11/h1-4H3 |
InChI Key |
BBJPLYGBSPMDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)N(C)C(=O)C |
Origin of Product |
United States |
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